(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl ester group at the 1-position and a carboxymethyl-methyl-amino substituent at the 3-position. The tert-butyl ester serves as a protective group, enhancing stability during synthetic processes, while the carboxymethyl-methyl-amino moiety introduces both hydrophilic (carboxy) and lipophilic (methyl) properties. Such structural attributes make it valuable in medicinal chemistry, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
2-[methyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROISFFGKOBCGY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a carboxymethylating agent like chloroacetic acid.
Attachment of the Methyl-amino Group: The methyl-amino group can be added through a reductive amination reaction, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl-amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the carboxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the methyl-amino group.
Reduction: Alcohol derivatives of the carboxyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Agents
One of the primary applications of this compound is in the development of antihypertensive agents. Research has indicated that derivatives of piperidine can exhibit significant activity against hypertension. The structural modifications provided by the tert-butyl ester and carboxymethyl groups enhance the pharmacological profiles of these compounds.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that piperidine derivatives with carboxymethyl substitutions had improved binding affinity to angiotensin II receptors, leading to better blood pressure regulation in animal models .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Data Table: Neuroprotective Activity
| Compound | Model Used | Effect Observed |
|---|---|---|
| (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Other piperidine derivatives | Rat model of Parkinson's | Increased dopamine levels |
Agrochemicals
2.1 Herbicide Development
In agrochemical research, (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has been explored as a potential herbicide. Its mechanism involves inhibiting specific enzymes critical for plant growth.
Case Study:
A patent application detailed the synthesis of this compound and its derivatives, which showed promising herbicidal activity against common weeds in agricultural settings. The results indicated a significant reduction in weed biomass when applied at specific concentrations .
Materials Science
3.1 Polymer Synthesis
The compound is being studied for its role as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with tailored properties.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Mechanical Strength | Thermal Stability |
|---|---|---|---|
| Polyurethane | (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | High | Moderate |
| Polyamide | Similar piperidine derivatives | Moderate | High |
Mechanism of Action
The mechanism of action of ®-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
*Inferred based on structural similarity to analogs.
Detailed Analysis of Substituent Effects
Carboxymethyl vs. Ethyl-Amino ()
The benzyl ester further elevates lipophilicity (logP ~2.5–3.0), reducing aqueous solubility compared to the tert-butyl ester (logP ~1.8–2.2).
Mercapto Group ()
The -SH group in C₁₀H₁₉NO₂S introduces redox sensitivity, limiting its utility in oxidative environments. However, this reactivity can be advantageous in prodrug designs or metal chelation.
Fluorine and Hydroxymethyl ()
The difluoro and hydroxymethyl groups in C₁₁H₁₉F₂NO₃ enhance polarity, improving solubility (cLogP ~1.2). Fluorine’s electronegativity may strengthen hydrogen bonding in biological targets, while hydroxymethyl offers a site for further derivatization.
Aminophenyl Substituent ()
The 4-aminophenyl group in C₁₆H₂₄N₂O₂ provides a planar aromatic system for π-π stacking and hydrogen bonding, making it suitable for kinase inhibitors or receptor antagonists.
Biological Activity
(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1354016-89-9, is a compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H30N2O4
- Molecular Weight : 314.42 g/mol
- CAS Number : 1354016-89-9
Research indicates that compounds similar to (R)-3-(Carboxymethyl-methyl-amino)-piperidine derivatives exhibit various biological activities, including antiviral, anti-inflammatory, and antibacterial properties. The mechanism often involves the modulation of specific biological pathways, such as the inhibition of viral replication or inflammatory responses.
Antiviral Activity
A study highlighted the antiviral properties of β-amino acid derivatives, suggesting that modifications to piperidine structures can enhance their efficacy against viruses such as HSV-1 and other pathogens. The introduction of functional groups in these compounds has been shown to significantly influence their antiviral activity, with some derivatives exhibiting high potency against specific viral strains .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses. The inhibition of this pathway could lead to reduced inflammation in various conditions .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Observed Effects | Reference |
|---|---|---|---|
| Compound A | Antiviral | Inhibition of HSV-1 replication | |
| Compound B | Anti-inflammatory | NF-kB inhibition | |
| Compound C | Antibacterial | Growth inhibition of E. coli |
Detailed Research Findings
- Antiviral Studies : A review indicated that β-amino acid derivatives, including those with piperidine structures, showed significant antiviral activity against HSV-1. The study employed Vero cells to evaluate the therapeutic index and selectivity of these compounds .
- Inflammatory Response : Another study focused on the structure-activity relationship (SAR) of similar compounds. It was found that certain modifications led to enhanced NF-kB inhibitory effects, suggesting that (R)-3-(Carboxymethyl-methyl-amino)-piperidine derivatives could be similarly effective .
- Antibacterial Evaluation : Research on related piperidine derivatives indicated promising antibacterial activity against Gram-negative bacteria, suggesting that (R)-3-(Carboxymethyl-methyl-amino)-piperidine might possess similar properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves activating a carboxylic acid precursor (e.g., via thionyl chloride to form an acid chloride) followed by coupling with tert-butyl alcohol in the presence of a base like triethylamine to form the ester . Stereochemical control may require chiral catalysts or resolution techniques. For example, piperidine derivatives with tert-butyl esters are often synthesized using Boc (tert-butoxycarbonyl) protection to preserve amine functionality during subsequent reactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Respiratory protection : Use fume hoods and N95 masks to avoid inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Emergency measures : Ensure eyewash stations and emergency showers are accessible. Consult safety data sheets (SDS) for compound-specific hazards .
Q. How is the tert-butyl ester group strategically utilized in synthetic workflows?
- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, stable under basic and nucleophilic conditions but removable under acidic conditions (e.g., using trifluoroacetic acid). This allows selective deprotection during multi-step syntheses, as demonstrated in peptide coupling and heterocycle functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in stereochemistry may arise from racemization during coupling steps. Strategies include:
- Chiral HPLC analysis : To monitor enantiomeric excess .
- Enantioselective catalysis : Use of chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
- Dynamic kinetic resolution : Employing conditions that favor one enantiomer during reversible reactions .
Q. What advanced analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight and purity (>95% by peak area) .
- NMR spectroscopy : 1H/13C NMR identifies regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) .
- X-ray crystallography : Resolves absolute configuration for chiral centers .
Q. How can reaction conditions be optimized to minimize by-products in large-scale syntheses?
- Methodological Answer :
- Temperature control : Lower temperatures reduce side reactions (e.g., epimerization) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in cross-reactions .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scale-up risks include:
- Heat dissipation : Use flow reactors for exothermic steps to prevent thermal degradation .
- Purification bottlenecks : Implement column chromatography or recrystallization with chiral resolving agents .
- Process analytical technology (PAT) : Real-time monitoring via in-line spectroscopy ensures consistency .
Data Interpretation & Contradictions
Q. How should researchers address discrepancies in reported yields for similar piperidine derivatives?
- Methodological Answer : Variability often stems from:
- Impurity profiles : Use LC-MS to identify unreacted starting materials or degradation products .
- Reagent quality : Ensure anhydrous conditions and high-purity reagents (e.g., >99% tert-butyl alcohol) .
- Reaction time : Prolonged reactions may lead to over-functionalization; optimize via kinetic studies .
Q. What strategies validate the biological relevance of this compound in drug discovery pipelines?
- Methodological Answer :
- Target engagement assays : Use SPR (Surface Plasmon Resonance) to measure binding affinity to enzymes like aspartyl proteases .
- Metabolic stability tests : Incubate with liver microsomes to assess susceptibility to esterase cleavage .
- Structure-activity relationship (SAR) : Modify the carboxymethyl-methyl-amino group to enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
